molecular formula C17H17NO4 B567691 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid CAS No. 1261994-07-3

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid

Cat. No.: B567691
CAS No.: 1261994-07-3
M. Wt: 299.326
InChI Key: FBHZNRSVFCFKKT-UHFFFAOYSA-N
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid (CAS: 1261994-07-3) is a benzoic acid derivative featuring two key substituents:

  • A 5-methoxy group on the benzoic acid core.
  • A 3-(N-ethylaminocarbonyl)phenyl group at the 3-position of the aromatic ring.

Its structural complexity arises from the combination of electron-donating (methoxy) and hydrogen-bonding (ethylaminocarbonyl) groups, which influence its physicochemical properties and interactions .

Properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-18-16(19)12-6-4-5-11(7-12)13-8-14(17(20)21)10-15(9-13)22-2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHZNRSVFCFKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691379
Record name 3'-(Ethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-07-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(ethylamino)carbonyl]-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261994-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Ethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to analogs with modifications in substituent type, position, or electronic effects. Key examples include:

3-(Benzyloxy)-5-methoxybenzoic Acid (Compound 6)
  • Structure: Replaces the ethylaminocarbonylphenyl group with a benzyloxy group.
  • Key Data: ¹H-NMR (CDCl₃): δ 3.81 (s, 3H, methoxy), 5.07 (s, 2H, benzyloxy) . Impact: The benzyloxy group increases hydrophobicity compared to the polar ethylaminocarbonyl moiety.
3-(Difluoromethyl)-5-methoxybenzoic Acid
  • Structure: Features a difluoromethyl group instead of ethylaminocarbonylphenyl.
  • Key Data :
    • Molecular formula: C₉H₈F₂O₃ (calculated MW: 202.16; reported MW: 194.23 in , suggesting a possible discrepancy) .
    • Impact : The electron-withdrawing difluoromethyl group may reduce solubility compared to the target compound.
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic Acid
  • Structure: Incorporates an amino-linked chloro-trifluoromethylphenyl group.
  • Key Data :
    • SMILES: Clc2ccc(cc2Nc1ccc(OC)cc1C(=O)O)C(F)(F)F .
    • Impact : The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability.
3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
  • Structure : Halogenated phenyl group (Cl, F) at the 3-position.
  • Key Data : CAS listed as 3-(3-CHLORO-5-FLUOROPHENYL)-5-METHOXYBENZOIC ACID .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound C₁₇H₁₆NO₄ 298.31 5-OCH₃, 3-(N-EtCONH)Ph Polar, hydrogen-bond donor/acceptor
3-(Benzyloxy)-5-methoxybenzoic Acid C₁₅H₁₄O₄ 258.27 5-OCH₃, 3-OBn Hydrophobic, π-π interactions
3-(Difluoromethyl)-5-methoxybenzoic Acid C₉H₈F₂O₃ 194.23* 5-OCH₃, 3-CF₂H Electron-withdrawing, reduced solubility
2-{[2-Cl-5-(CF₃)Ph]amino}-5-OCH₃-BA C₁₅H₁₁ClF₃NO₃ 369.70 5-OCH₃, 2-NH-(Cl,CF₃)Ph High lipophilicity, halogen bonding

*Note: Molecular weight discrepancy in requires verification.

Functional Group Influence on Properties

  • Methoxy Group (Common in All) : Increases electron density on the aromatic ring, affecting reactivity and metabolic stability.
  • Halogenated Analogues : Improve lipophilicity (logP) and resistance to oxidative metabolism but may introduce toxicity risks.

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